molecular formula C18H16FNO3 B11065668 4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylbenzamide

4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylbenzamide

Cat. No.: B11065668
M. Wt: 313.3 g/mol
InChI Key: ZJPVJLAPGPPXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-ylbenzamide is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-ylbenzamide typically involves multiple steps. One common method starts with the preparation of the spiro[1,3-benzodioxole-2,1’-cyclopentane] core, which can be synthesized from catechol and disubstituted halomethanes . The fluorination step can be achieved using Selectfluor or other fluorinating agents . The final step involves the coupling of the spirocyclic intermediate with 4-fluorobenzoyl chloride under basic conditions to form the desired benzamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-fluoro-N-spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-ylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-ylbenzamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The fluorine atom enhances its binding affinity and selectivity by forming strong interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-ylbenzamide is unique due to its specific combination of a spirocyclic core, a fluorine atom, and a benzamide group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H16FNO3

Molecular Weight

313.3 g/mol

IUPAC Name

4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylbenzamide

InChI

InChI=1S/C18H16FNO3/c19-13-5-3-12(4-6-13)17(21)20-14-7-8-15-16(11-14)23-18(22-15)9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,20,21)

InChI Key

ZJPVJLAPGPPXRE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)OC3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.